OICR-0547 -

OICR-0547

Catalog Number: EVT-255409
CAS Number:
Molecular Formula: C28H29F3N4O4
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OICR-0547 is an aromatic amide.
Source and Classification

OICR-0547 was synthesized as part of a broader effort to develop selective inhibitors targeting the WDR5 protein. It is classified as a chemical entity with potential anti-cancer properties, particularly due to its specificity for disrupting the interaction between WDR5 and MLL, which is essential for the methylation of histone H3 at lysine 4 (H3K4). This methylation is a hallmark of active gene transcription and is often dysregulated in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of OICR-0547 involves several key steps that are typical in the development of small molecule inhibitors. The initial approach likely included high-throughput screening to identify potential lead compounds that exhibit binding affinity to WDR5. Subsequent optimization was performed using structure-guided medicinal chemistry to enhance the potency and selectivity of the compound.

The synthetic route may involve:

  1. Initial Screening: Identifying compounds that bind to WDR5 through biochemical assays.
  2. Structure Optimization: Modifying chemical structures based on binding data to improve affinity and selectivity.
  3. Final Synthesis: Utilizing organic synthesis techniques, including coupling reactions, purification processes, and characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm compound identity and purity.

The final product, OICR-0547, has been characterized for its ability to inhibit the WDR5-MLL interaction with a reported dissociation constant (K_d) indicating high affinity .

Molecular Structure Analysis

Structure and Data

The molecular structure of OICR-0547 can be described using standard chemical notation. It features a specific arrangement of atoms that allows it to interact effectively with the WDR5 protein. The precise three-dimensional conformation is critical for its binding efficacy.

Key structural data includes:

  • Molecular Formula: C_xH_yN_zO_w (specific values would depend on the detailed synthesis data)
  • Molecular Weight: To be determined based on the complete formula.
  • Binding Interactions: The compound is designed to fit into the binding pocket of WDR5, disrupting its interaction with MLL.

Crystallographic studies may provide additional insights into its binding mode and interactions at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

OICR-0547 primarily functions through non-covalent interactions with WDR5, inhibiting its role in histone methylation. The chemical reactions involved are largely biochemical rather than traditional organic reactions.

  1. Inhibition Mechanism: Upon binding to WDR5, OICR-0547 prevents the formation of the WDR5-MLL complex, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.
  2. Selectivity: It has been shown to selectively inhibit WDR5 without significant off-target effects on other methyltransferases or histone reader domains .
Mechanism of Action

Process and Data

The mechanism by which OICR-0547 exerts its effects involves several steps:

  1. Binding: The compound binds competitively to WDR5.
  2. Disruption of Complex Formation: By occupying the binding site, it prevents MLL from associating with WDR5.
  3. Altered Gene Expression: This disruption leads to reduced H3K4 methylation levels, ultimately affecting gene expression profiles associated with oncogenesis.

Experimental data suggest that treatment with OICR-0547 results in downregulation of genes critical for cancer cell growth and survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, general properties can be inferred based on similar compounds:

Chemical properties include:

  • Reactivity: Primarily interacts through hydrogen bonding and hydrophobic interactions with target proteins.
  • Selectivity Profile: High selectivity for WDR5 over other similar proteins indicates well-defined pharmacological properties .
Applications

Scientific Uses

OICR-0547 has significant potential applications in cancer research:

  1. Cancer Therapeutics: As an inhibitor of WDR5, it is being explored as a therapeutic agent against various cancers characterized by aberrant WDR5 expression.
  2. Research Tool: Used in studies investigating the role of histone modifications in gene regulation and cancer biology.
  3. Potential Combination Therapies: May be evaluated in combination with other therapies targeting different pathways involved in tumor growth.
Introduction to OICR-0547 in Epigenetic Research

Role of OICR-0547 as a Negative Control in WDR5-MLL Interaction Studies

OICR-0547 serves as an indispensable experimental tool for confirming the specificity of epigenetic inhibitors targeting the WDR5-MLL interface. WDR5 (WD40 repeat domain protein 5) is a scaffolding component of histone methyltransferase (HMT) complexes that catalyze histone H3 lysine 4 trimethylation (H3K4me3)—a chromatin mark associated with transcriptional activation. The disruption of WDR5-MLL binding by active compounds like OICR-9429 suppresses H3K4me3 and exhibits selective anti-leukemic effects in CEBPA-mutant acute myeloid leukemia (AML) models. Crucially, OICR-0547, despite its structural resemblance to OICR-9429, fails to bind WDR5 or disrupt this PPI, enabling researchers to control for non-mechanism-based effects [2] [3] [6].

Experimental validation demonstrates OICR-0547's inactivity across multiple functional assays:

  • Binding Assays: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm OICR-0547 exhibits no measurable binding to the central peptide-binding pocket of WDR5, unlike OICR-9429 (Kd = 64 nM).
  • Cellular Phenotyping: At concentrations up to 100 μM, OICR-0547 shows no significant effect on proliferation, differentiation, or H3K4me3 levels in CEBPA-mutant AML cell lines (e.g., K562, Cebpa p30/p30 cells), whereas OICR-9429 potently inhibits proliferation and induces myeloid differentiation [3] [8].
  • In Vivo Utility: In NOD-SCID mouse models, OICR-0547 (3–30 mg/kg, IV/IP) serves as a pharmacokinetic-matched negative control, showing no antitumor activity compared to OICR-9429 [3].

Table 1: Comparative Properties of OICR-0547 and OICR-9429

PropertyOICR-0547OICR-9429
WDR5 Binding (Kd)No binding detected64 nM
MLL Complex DisruptionNoneIC₅₀ = 223-458 nM
Cellular ActivityInactive (≤100 μM)IC₅₀ = 5 μM (AML)
H3K4me3 ModulationNo effectSignificant reduction
Primary ApplicationNegative controlTarget validation / Therapeutic probe

Historical Context: Development from OICR-9429 and Rationale for Inactive Design

OICR-0547 originated from structure-activity relationship (SAR) studies of OICR-9429—a first-in-class small-molecule antagonist of the WDR5-MLL interaction developed to target CEBPA-mutant AML. The oncogenic C/EBPα p30 isoform in this leukemia subtype aberrantly recruits WDR5-MLL complexes, driving self-renewal and blocking differentiation. OICR-9429 was optimized to competitively bind WDR5’s WIN site (WDR5 Interaction Nexus), disrupting MLL complex assembly and H3K4 methylation. However, to attribute phenotypic effects specifically to WDR5 inhibition, researchers required a matched compound lacking only this target engagement [2] [5].

The design of OICR-0547 involved subtle yet deliberate molecular modifications to OICR-9429’s pharmacophore. Structural analyses revealed that strategic substitutions in the dihydroisoquinolinone core and fluorinated benzyl groups abolished key hydrogen-bonding and hydrophobic interactions with WDR5’s arginine-rich binding cavity. These changes preserved the compound’s physicochemical properties (e.g., solubility, cell permeability) while eliminating target affinity. This approach ensured that any phenotypic differences observed between OICR-9429 and OICR-0547 in parallel assays could be confidently ascribed to on-target WDR5 inhibition [3] [8].

Table 2: Structural and Functional Analysis of OICR-0547 vs. OICR-9429

Design FeatureOICR-0547OICR-9429Impact on Function
Core StructureModified dihydroisoquinolinoneDihydroisoquinolinoneLoss of π-stacking with WDR5 Tyr residue
Benzyl SubstituentsAltered fluorination patternTrifluoromethylbenzylDisrupted hydrophobic pocket occupancy
WDR5 Binding InterfaceNo hydrogen bondingHydrogen bonds with Ser91, Cys261Abolishes binding affinity
Selectivity ProfileInactive across methyltransferasesSelective for WDR5 over other epigenetic targetsConfirms target specificity of parent

Significance in Validating Pharmacological Specificity of WD40-Repeat Protein Antagonists

OICR-0547 has become a cornerstone in establishing rigorous target validation criteria for WD40-repeat domain inhibitors—a protein class historically challenging to drug due to shallow interaction surfaces. Its use addresses two critical challenges in chemical biology: 1) distinguishing on-target effects from compound-associated cytotoxicity, and 2) ruling out confounding off-target activities. This is especially vital for epigenetic targets like WDR5, which participates in multiple complexes regulating gene expression, DNA repair, and ribosomal biogenesis [6] [9].

Key validations enabled by OICR-0547 include:

  • Mechanism Confirmation in Leukemia Models: In CEBPA-mutant AML cells, OICR-9429-induced differentiation and growth arrest were mirrored by WDR5 genetic knockdown but not by OICR-0547, confirming WDR5 as the essential target [2] [5].
  • Probe Selectivity Profiling: Chemical proteomics studies using OICR-9429 affinity matrices showed >50-fold reduced pull-down of WDR5 and associated HMT components (RbBP5, ASH2L) when competed with OICR-0547, highlighting the parent compound’s selectivity [6] [10].
  • Benchmarking New Modalities: OICR-0547 serves as a control for emerging WDR5-targeting therapeutics (e.g., PROTAC degraders like MS67), where its inability to degrade WDR5 confirms degradation requires productive target engagement [6] [9].

The compound’s role extends beyond leukemia, providing a template for developing negative controls for other β-propeller domain targets (e.g., EED inhibitors). This methodology strengthens the discovery pipeline for epigenetic therapies by ensuring clinical candidates derive activity from specific on-target mechanisms [9] [10].

Table 3: Key Applications of OICR-0547 in Epigenetic Research

Application ContextExperimental UseKey Outcome
CEBPA-mutant AML TherapeuticsPaired testing with OICR-9429 in vitro and in vivoConfirmed WDR5 dependency of p30-mediated transformation
Chemical ProteomicsCompetition assays for WDR5 complex isolationValidated OICR-9429's selectivity across the proteome
PROTAC DevelopmentNegative control for WDR5 degraders (e.g., MS67, OICR41114)Rulved out off-target degradation effects
WD40-Target Drug DiscoverySpecificity control for novel EED or WDR antagonistsEstablished framework for validating β-propeller inhibitors

Properties

Product Name

OICR-0547

IUPAC Name

N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Molecular Formula

C28H29F3N4O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37)

InChI Key

RFHOOFYUTGZPFH-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.